N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-methylphenyl)methyl]propane-1,3-diamine
Overview
Description
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-methylphenyl)methyl]propane-1,3-diamine is a chemical compound with the molecular formula C10H25N3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a methylphenylmethyl group attached to a propane-1,3-diamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-methylphenyl)methyl]propane-1,3-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-propanediamine and 3-(dimethylamino)propylamine.
Reaction with Bromomethylbenzene: The 1,3-propanediamine is reacted with bromomethylbenzene to introduce the methylphenylmethyl group.
Dimethylation: The resulting intermediate is then subjected to dimethylation using dimethylamine to obtain the final product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as Raney-Nickel and hydrogenation steps are common to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-methylphenyl)methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: The major products include corresponding amine oxides.
Reduction: The major products are the reduced amines.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-methylphenyl)methyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as a ligand for receptor studies.
Industry: Utilized in the production of surfactants and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-methylphenyl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the methylphenylmethyl group provides hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Bis(3-dimethylamino-1-propyl)amine
- Dipropylenetriamine, N,N,N’,N’-tetramethyl-
- N,N,N’,N’-Tetramethyldipropylenetriamine
Uniqueness
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[(3-methylphenyl)methyl]propane-1,3-diamine is unique due to the presence of both dimethylamino and methylphenylmethyl groups, which provide a combination of hydrophilic and hydrophobic properties. This dual functionality makes it versatile for various applications, particularly in the design of multifunctional molecules .
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[(3-methylphenyl)methyl]propane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3/c1-17-9-6-10-18(15-17)16-21(13-7-11-19(2)3)14-8-12-20(4)5/h6,9-10,15H,7-8,11-14,16H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPSUVWKVJVULMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CCCN(C)C)CCCN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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